Maremycin A

Catalog No.
S639302
CAS No.
M.F
C17H21N3O4S
M. Wt
363.4 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Maremycin A

Product Name

Maremycin A

IUPAC Name

(3S,6R)-3-[(1R)-1-[(3S)-3-hydroxy-1-methyl-2-oxoindol-3-yl]ethyl]-6-(methylsulfanylmethyl)piperazine-2,5-dione

Molecular Formula

C17H21N3O4S

Molecular Weight

363.4 g/mol

InChI

InChI=1S/C17H21N3O4S/c1-9(13-15(22)18-11(8-25-3)14(21)19-13)17(24)10-6-4-5-7-12(10)20(2)16(17)23/h4-7,9,11,13,24H,8H2,1-3H3,(H,18,22)(H,19,21)/t9-,11+,13+,17+/m1/s1

InChI Key

AQJPUORWMCOONW-RDFWBEMPSA-N

Synonyms

maremycin A

Canonical SMILES

CC(C1C(=O)NC(C(=O)N1)CSC)C2(C3=CC=CC=C3N(C2=O)C)O

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N1)CSC)[C@@]2(C3=CC=CC=C3N(C2=O)C)O

Maremycin A is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.
Maremycin A is a natural product found in Streptomyces with data available.

Maremycin A is a member of the maremycin family, which are cyclic diketopiperazines known for their unique structural features and biological activities. Maremycin A is characterized by a complex bicyclic structure that includes an indole and a diketopiperazine moiety. It has garnered attention due to its promising pharmacological properties, particularly in the realm of cancer research and antimicrobial activity. The compound exhibits significant structural diversity, which contributes to its varied biological effects and potential therapeutic applications.

That are crucial for its synthesis and modification. Key reactions include:

  • Intramolecular Bromination: This reaction is employed in the synthesis of key chiral building blocks necessary for constructing the maremycin framework.
  • Cycloaddition: A notable method involves the 1,3-dipolar cycloaddition of a chiral cyclic nitrone with (E)-3-ethylidene-1-methylindolin-2-one, which plays a pivotal role in forming the bicyclic structure of maremycin A .
  • Pd-Catalyzed Reactions: Palladium-catalyzed reactions are utilized for various transformations, including methylation processes that facilitate the construction of the diketopiperazine core .

Maremycin A exhibits a range of biological activities, particularly as an antitumor agent. Research indicates that it can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Additionally, it has shown antimicrobial properties against several bacterial strains, making it a candidate for further development in antibiotic therapies. The compound's mechanism of action involves interference with cellular processes critical to cancer cell survival and replication.

The synthesis of maremycin A has been achieved through several methodologies:

  • Cycloaddition Method: This involves the use of chiral cyclic nitrones and specific indole derivatives to construct the maremycin framework efficiently .
  • Palladium-Catalyzed Reactions: These reactions facilitate the formation of key intermediates and allow for selective modifications that lead to maremycin A .
  • Total Synthesis Approaches: Various total synthesis strategies have been reported, often involving multiple steps and conditions tailored to optimize yield and purity .

Maremycin A holds potential applications in various fields:

  • Cancer Therapy: Due to its antitumor properties, it is being explored as a lead compound for developing new anticancer drugs.
  • Antimicrobial Agents: Its effectiveness against bacteria positions it as a candidate for new antibiotic formulations.
  • Biological Research: Maremycin A serves as a tool compound in studies investigating cellular mechanisms underlying cancer and microbial resistance.

Interaction studies of maremycin A focus on its binding affinity to cellular targets, such as enzymes involved in cancer progression or bacterial growth. These studies help elucidate its mechanism of action and identify potential pathways for therapeutic intervention. Research indicates that maremycin A may interact with specific proteins or nucleic acids, influencing their function and contributing to its biological effects.

Maremycin A is part of a broader family of diketopiperazines and related compounds. Here are some similar compounds along with their unique features:

CompoundStructural FeaturesUnique Properties
Maremycin BSimilar diketopiperazine structureExhibits different biological activity profiles compared to Maremycin A .
Tryprostatin AContains indole structure; diketopiperazineKnown for its potent antitumor effects; structurally related but different pharmacodynamics .
CycloheximideDiketopiperazine with distinct side chainsPrimarily known for its protein synthesis inhibition; used as a research tool .
DiketopiperazineGeneral class; varies widely in biological activityRepresents a diverse group with varying therapeutic potentials based on structural variations.

Maremycin A stands out due to its specific combination of structural elements and biological activities, making it a unique candidate for further pharmacological exploration.

XLogP3

0.2

Dates

Last modified: 07-20-2023

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